1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-3-9(2)13(14)12-8-10-6-4-5-7-11(10)15-12/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
JWHOXTRWBSHUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Tandem Cyclization and Cross-Coupling
One of the prominent synthetic routes to 2,3-dihydro-1-benzofuran derivatives, including substituted ketones like 1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one, involves a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction. This method starts from phenol derivatives that are etherified with allylic or propenyl bromides in the presence of a base such as potassium carbonate. The resulting ethers undergo palladium-catalyzed intramolecular cyclization forming the benzofuran ring, followed by cross-coupling with boronic acids or esters to introduce various substituents at the 3-position of the benzofuran ring.
For example, phenols coupled with 3-bromo-2-methylpropene yield intermediates that, under palladium catalysis, cyclize and couple to give benzofuran derivatives with methylbutanone side chains. Subsequent saponification and amide coupling steps can be used to further functionalize the molecule if needed.
Preparation via Acyl Sulfonate Intermediates
Another approach involves the transformation of phenol derivatives into acyl sulfonate intermediates, which upon reaction with organic bases and reflux conditions, cyclize to form substituted benzofurans. This method uses sulfonyl chlorides such as tosyl chloride or mesyl chloride to convert carboxylic acids into acyl sulfonates. The acyl sulfonate then undergoes intramolecular cyclization at elevated temperatures (50–100 °C) in organic solvents like dichloroethane or toluene, producing benzofuran structures with various substituents at the 2-position.
Detailed Preparation Procedure Example
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Phenol derivative + 3-bromo-2-methylpropene, K2CO3, methyl ethyl ketone, reflux | Etherification of phenol to form allyl ether intermediate | Formation of propenyl ether intermediate |
| 2 | Pd catalyst, base, boronic acid, solvent (e.g., toluene), reflux | Tandem cyclization and Suzuki coupling | Formation of 2,3-dihydro-1-benzofuran core with substituent at 3-position |
| 3 | NaOH, aqueous solution | Saponification of ester or related intermediate | Formation of carboxylic acid derivative |
| 4 | HATU, DiPEA, amine coupling | Amide bond formation if applicable | Functionalized benzofuran derivatives |
This sequence allows for modular synthesis, enabling variation of side chains and substituents to tailor the compound's properties.
Enantioselective Synthesis and Purification
For compounds with chiral centers, such as 1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one, enantioselective synthesis is critical. Copper-catalyzed enantioselective additions have been reported, producing enantiomerically enriched benzofuran derivatives with high enantiomeric ratios (>99:1 e.r.). After synthesis, enantiomeric separation can be achieved using chiral chromatography columns, such as Cyclobond DMP, under controlled temperature and solvent conditions. The absolute configuration can be confirmed by X-ray crystallography.
Summary of Key Preparation Methods
Research Findings and Practical Considerations
The palladium-catalyzed method offers versatility and high yields (often >90%) for a range of substituted benzofurans and allows late-stage diversification.
The acyl sulfonate method is advantageous for introducing ketone functionality adjacent to the benzofuran ring, enabling further synthetic elaboration.
Enantioselective catalysis combined with chiral chromatographic separation ensures access to optically pure compounds, crucial for biological activity studies.
Solvent choice, temperature control, and reaction times are critical parameters affecting yield and purity.
The synthetic routes have been validated in medicinal chemistry contexts, including cannabinoid receptor agonist development and pharmaceutical intermediate synthesis, underscoring their robustness and applicability.
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced. Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in studying biological processes and interactions. It can act as a ligand for various receptors, aiding in understanding receptor-ligand interactions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, such as in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity. For example, it can act as an antagonist or agonist at certain receptor sites.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic effect. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Dihydrobenzofuran vs. Piperazine Derivatives
While the target compound is a ketone, structurally related piperazine derivatives (e.g., 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines) exhibit distinct pharmacological profiles. For example:
- 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methylpiperazine (1e) : Demonstrated potent histamine H4 receptor (H4R) antagonism (IC₅₀ = 0.78 μM) and anti-inflammatory effects in murine asthma models .
- 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]-4-phenylpiperazine (1d) : Showed dual H3R/H4R antagonism, reducing leukocyte migration in inflammation studies .
In contrast, ketone derivatives like the target compound may lack direct receptor antagonism but could influence metabolic pathways or serve as intermediates for bioactive molecules .
Impact of Substituent Position and Chain Length
Biological Activity
1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one is an organic compound notable for its unique structural features, which include a benzofuran moiety and a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with cannabinoid receptors and its implications in cancer therapy.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 204.26 g/mol |
| CAS Number | 1566146-12-0 |
Interaction with Cannabinoid Receptors
Research indicates that compounds similar to 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one exhibit significant biological activities. Notably, derivatives of benzofuran have been shown to act as selective agonists for cannabinoid receptors, particularly CB2 receptors, which are involved in pain modulation and anti-inflammatory responses. This suggests potential therapeutic uses in treating neuropathic pain and inflammatory conditions .
Apoptotic Induction in Cancer Cells
Recent studies have highlighted the potential of benzofuran derivatives to induce apoptosis in various cancer cell lines. For instance, compounds structurally related to 1-(2,3-Dihydro-1-benzofuran-2-YL)-2-methylbutan-1-one have demonstrated the ability to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in leukemia cells such as K562 and MOLT-4 .
Case Study: Apoptosis Induction Mechanism
A study focusing on the apoptotic effects of benzofuran derivatives reported that exposure to these compounds resulted in significant increases in caspase activity—specifically caspases 3 and 7—indicating a strong pro-apoptotic effect. After 48 hours of exposure, one compound exhibited a 2.31-fold increase in caspase activity compared to control . This mechanism is critical as it suggests that these compounds could be developed into anti-cancer agents through targeted apoptosis induction.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
